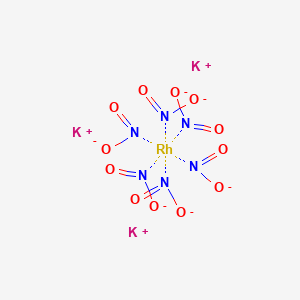
Potassium hexanitrorhodate(III)
Übersicht
Beschreibung
Potassium hexanitrorhodate(III) is a chemical compound with the molecular formula K3N6O12Rh . It has an average mass of 496.233 Da and a monoisotopic mass of 495.754059 Da .
Molecular Structure Analysis
Potassium hexanitrorhodate(III) has a molecular formula of K3N6O12Rh . The compound’s structure is complex, with potassium, rhodium, and nitrite ions playing key roles .Physical And Chemical Properties Analysis
Potassium hexanitrorhodate(III) has a molecular weight of 496.23 g/mol . It has a complexity of 97.2 and a formal charge of -3 . It also has a topological polar surface area of 315 Ų .Wissenschaftliche Forschungsanwendungen
- Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Bartter syndrome, a group of kidney disorders that cause an imbalance of potassium, sodium, chloride, and related molecules in the body .
- Results or Outcomes : The disorder can cause polyhydramnios, which is an increased volume of fluid surrounding the fetus (amniotic fluid). This increases the risk of premature birth .
Medical Field: Bartter Syndrome
Industrial Field: Chemical Applications
- Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of Familial Hyperaldosteronism Type III, a form of hyperaldosteronism characterized by hypertension secondary to massive adrenal mineralocorticoid production .
- Results or Outcomes : The disorder is characterized by hypertension and elevated aldosteronism levels .
Medical Field: Familial Hyperaldosteronism Type III
Chemical Field: Reactions with Potassium Hydrogen Difluoride
- Summary of Application : Potassium hexanitrorhodate(III) has been mentioned in the context of glucocorticoid-remediable aldosteronism (GRA), a form of hyperaldosteronism characterized by childhood hypertension, elevated aldosteronism levels, and high levels of the hybrid steroids 18-oxocortisol and 18-hydroxycortisol .
- Results or Outcomes : Hypertension and aldosteronism in GRA are not reversed by administration of exogenous glucocorticoids and patients require adrenalectomy to control hypertension .
Medical Field: Glucocorticoid-Remediable Aldosteronism
Chemical Field: Reactions with Potassium Hydrogen Difluoride
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Potassium hexanitrorhodate(III) are not mentioned in the available resources, one study suggests that increasing potassium intake is a priority intervention to reduce non-communicable diseases . This could potentially open up new avenues for research into potassium compounds like Potassium hexanitrorhodate(III).
Eigenschaften
IUPAC Name |
tripotassium;rhodium;hexanitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFOKQCKJHAAHS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K3N6O12Rh-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hexanitrorhodate(III) | |
CAS RN |
17712-66-2 | |
| Record name | Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexakis(nitrito-N)rhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)



![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)






